N-isopentyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-isopentyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is often utilized for its stability and biological activity.
Scientific Research Applications
N-isopentyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a click chemistry approach, which is a copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored due to its high yield and specificity . The general synthetic route includes:
Preparation of the azide: This involves the reaction of an appropriate halide with sodium azide.
Preparation of the alkyne: This involves the reaction of an appropriate terminal alkyne with a base.
Cycloaddition reaction: The azide and alkyne are then reacted in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups to the phenyl ring.
Mechanism of Action
The mechanism of action of N-isopentyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-1,2,3-triazole-4-carboxamide
- N-isopropyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- N-isobutyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide
Uniqueness
N-isopentyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide is unique due to its specific isopentyl group, which can influence its biological activity and chemical reactivity. This structural variation can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and development.
Properties
IUPAC Name |
N-(3-methylbutyl)-5-phenyl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10(2)8-9-15-14(19)13-12(16-18-17-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSSQGYYPBSKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=NNN=C1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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